molecular formula C21H30O2 B056573 Abnormal cannabidiol CAS No. 22972-55-0

Abnormal cannabidiol

Cat. No.: B056573
CAS No.: 22972-55-0
M. Wt: 314.5 g/mol
InChI Key: YWEZXUNAYVCODW-RBUKOAKNSA-N
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Description

Abnormal cannabidiol is a synthetic regioisomer of cannabidiol, a compound derived from the Cannabis sativa plant. Unlike most other cannabinoids, this compound does not produce psychoactive or sedative effects. Instead, it exhibits unique pharmacological properties such as vasodilation, lowering blood pressure, and inducing cell migration and proliferation .

Mechanism of Action

Target of Action

Abnormal cannabidiol (Abn-CBD) is a synthetic cannabinoid that has shown neuroprotective effects both in vivo and in vitro . It has been found to interact with various cellular targets, including the cannabinoid receptors CB1 and CB2 . It has little affinity for these receptors and instead exerts its effects through other receptors . These include G protein-coupled receptors such as GPR55 and GPR18 , which are considered non-CB1/non-CB2 cannabinoid receptors .

Mode of Action

Abn-CBD’s interaction with its targets results in a variety of effects. For instance, it has been shown to attenuate the production of pro-inflammatory mediators such as tumor necrosis factor α (TNFα) and nitrite in astrocytic-microglial cocultures stimulated with lipopolysaccharide (LPS) . This suggests that Abn-CBD can modulate glial inflammation . Furthermore, it has been found to decelerate wound closure in a scratch-wound assay when microglial cells are present .

Biochemical Pathways

Abn-CBD affects several biochemical pathways. It has been shown to modulate γ-Aminobutyric acid and glutamate signaling in the basal ganglia and dorso-medial prefrontal cortex . It also regulates activity in regions associated with mesocorticolimbic reward pathways, salience, limbic, and fronto-striatal networks . These pathways are implicated in reward anticipation, emotion regulation, salience processing, and executive functioning .

Pharmacokinetics

The pharmacokinetics of Abn-CBD, like other cannabinoids, involves absorption, distribution, metabolism, and excretion (ADME) processes . These processes can influence the bioavailability of Abn-CBD, affecting its therapeutic potential.

Result of Action

The action of Abn-CBD at the molecular and cellular level results in a range of effects. It has been shown to exert neuroprotective effects , modulate glial inflammation , and affect the production of pro-inflammatory mediators . These effects suggest that Abn-CBD could have potential therapeutic applications in conditions characterized by inflammation and neurodegeneration.

Action Environment

The action, efficacy, and stability of Abn-CBD can be influenced by various environmental factors. For instance, factors such as cultivar, cultivation and harvest conditions, as well as climate, could affect the phytocannabinoid content of Cannabis sativa, from which Abn-CBD is derived . .

Biochemical Analysis

Biochemical Properties

Abnormal cannabidiol interacts with various enzymes, proteins, and other biomolecules. It has been shown that the actions of this compound are mediated through a site separate from the CB1 and CB2 receptors . This site responds to this compound, O-1602, and the endogenous ligands: anandamide (AEA), N-arachidonoyl glycine (NAGly), and N-arachidonoyl L-serine . Multiple lines of evidence support the proposed identification of this novel target in microglia as the previously “orphan” receptor GPR18 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It produces vasodilator effects, lowers blood pressure, and induces cell migration, cell proliferation, and mitogen-activated protein kinase activation in microglia . In cancer cells, this compound can change cell migration patterns .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that this compound acts as a selective agonist at a Gi/o-coupled GPCR . This interaction leads to the activation of various intracellular signaling pathways, resulting in changes in gene expression, enzyme activation or inhibition, and alterations in cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study on the effects of cannabinoids on mood disorders following middle cerebral artery occlusion (MCAO) in neonatal rats, it was found that this compound could reduce long-term hyperactivity observed after MCAO .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, studies on cannabidiol suggest that it is well-tolerated at doses up to 20 mg/kg, with only mild side effects reported .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that this compound affects hepatic lipid metabolism through multiple mechanisms, thereby exerting therapeutic effects on fatty liver disease .

Transport and Distribution

This compound is transported and distributed within cells and tissues. While specific transporters or binding proteins for this compound have not been identified, it is known that cannabinoids can be transported across cell membranes by passive diffusion or by active transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: Abnormal cannabidiol is synthesized through a series of chemical reactions starting from cannabidiol. The synthesis involves regioselective modifications to the cannabidiol structure. One common method involves the use of acid-catalyzed cyclization reactions to rearrange the molecular structure of cannabidiol, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Abnormal cannabidiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Comparison with Similar Compounds

    Cannabidiol: The parent compound from which abnormal cannabidiol is derived. Unlike this compound, cannabidiol does not exhibit vasodilatory effects.

    Delta-9-tetrahydrocannabinol: The primary psychoactive compound in cannabis, which has different pharmacological effects compared to this compound.

    Cannabigerol: Another non-psychoactive cannabinoid with distinct pharmacological properties.

Uniqueness: this compound is unique in its ability to produce vasodilatory effects and lower blood pressure without causing psychoactive or sedative effects. Its interaction with non-classical cannabinoid receptors further distinguishes it from other cannabinoids .

Properties

IUPAC Name

4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEZXUNAYVCODW-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945675
Record name Abnormal Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22972-55-0
Record name Abnormal Cannabidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22972-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-1,3-benzenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abnormal Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4WF2D7YPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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